

# An In-depth Technical Guide to the Spectroscopic Data of Butylcyclopropane

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Compound of Interest		
Compound Name:	Butylcyclopropane	
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This technical guide provides a comprehensive overview of the spectroscopic data for **butylcyclopropane**, a saturated hydrocarbon with a unique three-membered ring structure. Understanding the spectral characteristics of such molecules is fundamental in various fields, including organic synthesis, medicinal chemistry, and materials science. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **butylcyclopropane**, alongside general experimental protocols and visualizations to aid in the interpretation and application of this information.

## **Core Spectroscopic Data**

The following sections summarize the key spectroscopic data that has been reported for **butylcyclopropane**.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

<sup>1</sup>H NMR (Proton NMR):

Experimental <sup>1</sup>H NMR data for **butylcyclopropane** is not readily available in public spectral databases. However, based on the known chemical shifts of cyclopropane and alkyl chains, a predicted spectrum can be described. The protons on the cyclopropane ring are expected to



appear in the upfield region (approximately 0.2-0.8 ppm) due to the ring's diamagnetic anisotropy. The protons of the butyl group would exhibit characteristic chemical shifts and splitting patterns further downfield.

<sup>13</sup>C NMR (Carbon-13 NMR):

Publicly available <sup>13</sup>C NMR data for **butylcyclopropane** is limited. Data for similar structures, such as tert-**butylcyclopropane**, has been reported.[1] For **butylcyclopropane**, distinct signals are expected for each of the carbon atoms in the butyl chain and the cyclopropane ring. The carbon atoms of the cyclopropane ring typically appear at relatively low chemical shift values.

### Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups and vibrational modes within a molecule. The IR spectrum of **butylcyclopropane** is characterized by absorptions corresponding to C-H and C-C bond vibrations.

Vapor Phase IR Data:

A vapor phase IR spectrum for **butylcyclopropane** is available in public databases.[2] While a detailed peak list is not provided, the spectrum is expected to show strong C-H stretching vibrations in the 2850-3000 cm<sup>-1</sup> region, characteristic of alkanes. Additionally, vibrations associated with the cyclopropyl C-H bonds may be observed at slightly higher wavenumbers.

### **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

GC-MS Data:

The mass spectrum of **butylcyclopropane** is available through Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[2][3] The molecular ion peak ([M]<sup>+</sup>) for alkanes is often of low abundance. The fragmentation pattern is a key identifier. The top three mass-to-charge ratio (m/z) peaks observed for **butylcyclopropane** are 41, 55, and 42.[2]

Table 1: Summary of Key Mass Spectrometry Data for Butylcyclopropane



m/z	Putative Fragment	Relative Abundance
98	[C7H14]+ (Molecular Ion)	Low
55	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>	High
41	[C₃H₅]+ (Allyl cation)	Base Peak
42	[C₃H <sub>6</sub> ] <sup>+</sup>	High

## **Experimental Protocols**

Detailed experimental protocols for the acquisition of the referenced spectroscopic data for **butylcyclopropane** are not explicitly published. However, general methodologies for these techniques are well-established.

### **NMR Spectroscopy (General Protocol)**

<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>), and a small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). For <sup>13</sup>C NMR, proton-decoupled spectra are usually acquired to simplify the spectrum to single lines for each carbon.

### **Infrared (IR) Spectroscopy (General Protocol)**

Vapor-phase IR spectra are obtained by introducing the gaseous sample into an IR gas cell. The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

# Gas Chromatography-Mass Spectrometry (GC-MS) (General Protocol)

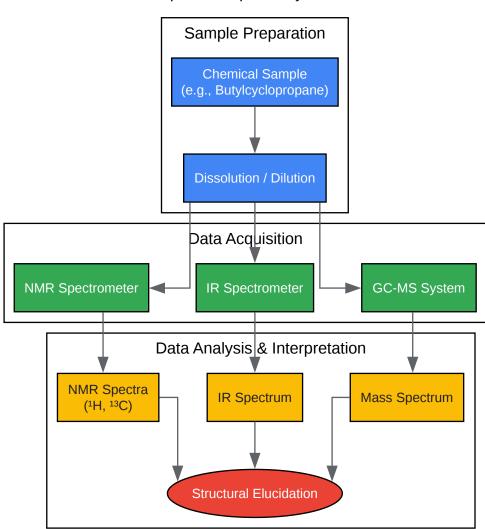
A dilute solution of **butylcyclopropane** in a volatile solvent is injected into a gas chromatograph. The sample is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass analyzer separates the ions based on their m/z ratio, and a detector records their abundance.

### **Visualizations**



### **Spectroscopic Analysis Workflow**

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **butylcyclopropane**.



General Spectroscopic Analysis Workflow

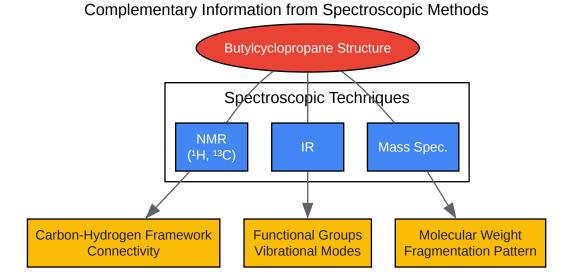
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Caption: General workflow for spectroscopic analysis.

# **Complementary Nature of Spectroscopic Techniques**

The different spectroscopic techniques provide complementary information that, when combined, allows for the unambiguous structural elucidation of a molecule.





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Caption: Complementary nature of spectroscopic techniques.

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### References

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